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Introduction

2,4-Difluoro-5-methylbenzaldehyde is a fluorinated aromatic aldehyde that serves as a

crucial building block in advanced chemical synthesis.[1] Its strategic importance is most

pronounced in the fields of pharmaceutical and agrochemical research, where the incorporation

of fluorine atoms into organic molecules is a widely recognized strategy for enhancing

metabolic stability, bioavailability, and binding affinity of active compounds.[1][2][3] The

presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on

the benzaldehyde scaffold creates a unique electronic and steric environment. This substitution

pattern significantly influences the reactivity of the aldehyde functional group and the aromatic

ring, making it a versatile intermediate for constructing complex molecular architectures.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical

properties of 2,4-Difluoro-5-methylbenzaldehyde, offering both compiled data and field-

proven experimental methodologies. The content herein is designed to equip researchers,

medicinal chemists, and drug development professionals with the foundational knowledge

required to effectively utilize this compound in their synthetic and research endeavors.
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Chemical Identity and Structure
The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific

research. The fundamental identifiers and structural representation of 2,4-Difluoro-5-
methylbenzaldehyde are summarized below.

Nomenclature and Identifiers
Identifier Value

IUPAC Name 2,4-difluoro-5-methylbenzaldehyde[1]

CAS Number 315204-36-5[1][4][6]

Molecular Formula C₈H₆F₂O[1][4][6]

Molecular Weight 156.13 g/mol [1][6]

InChI
InChI=1S/C8H6F2O/c1-5-2-6(4-11)8(10)3-

7(5)9/h2-4H,1H3[1][7][8]

InChIKey LYSSOMVTHYLRAM-UHFFFAOYSA-N[1][7][8]

SMILES CC1=CC(=C(C=C1F)F)C=O[7]

Molecular Structure and Key Features
The structure of 2,4-Difluoro-5-methylbenzaldehyde is characterized by a benzene ring

substituted with an aldehyde group, two fluorine atoms, and a methyl group. The strategic

placement of these substituents dictates its chemical behavior.

Caption: 2D structure of 2,4-Difluoro-5-methylbenzaldehyde.

Physicochemical Properties
The physical state, solubility, and other core properties of a compound are critical determinants

of its handling, reaction conditions, and formulation potential.

Summary of Properties
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Property Value / Description Source(s)

Physical Form

White, low-melting solid. May

also be encountered as a

liquid.

[4]

Melting Point

Near ambient temperature.

Specific value not reported in

literature.

[4]

Boiling Point Not reported in literature.

Solubility

Expected to have good

solubility in common organic

solvents (e.g., THF, CH₂Cl₂,

Ethyl Acetate) and varying

solubility in others.

[4]

Density (Predicted) 1.241 ± 0.06 g/cm³ [9]

XLogP3 (Predicted) 2.08 [9]

Experimental Protocol: Melting Point Determination
Given its characterization as a "low melting solid," a precise melting point determination is

essential for assessing purity. The protocol below describes a standard, self-validating method

using a digital melting point apparatus.

Causality: The melting point range of a pure crystalline solid is narrow. Impurities depress and

broaden this range, making this a fundamental technique for purity assessment.

Methodology:

Sample Preparation: Finely powder a small amount of 2,4-Difluoro-5-methylbenzaldehyde.

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on

a hard surface.

Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting

point apparatus.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://cymitquimica.com/cas/315204-36-5/
https://cymitquimica.com/cas/315204-36-5/
https://cymitquimica.com/cas/315204-36-5/
https://www.echemi.com/produce/pr220729290264-2-4-difluoro-5-methylbenzaldehyde.html
https://www.echemi.com/produce/pr220729290264-2-4-difluoro-5-methylbenzaldehyde.html
https://www.benchchem.com/product/b1356181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rapid Ramp (Scouting): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an

approximate melting range. Observe the sample for the first signs of liquid (onset) and when

it becomes completely liquid (clear point).

Refined Measurement: Prepare a new capillary tube. Set the apparatus to heat rapidly to a

temperature approximately 15-20 °C below the scouted onset temperature.

Slow Ramp: Once the pre-set temperature is reached, reduce the heating rate to 1-2 °C/min.

This slow ramp rate is critical for thermal equilibrium, ensuring an accurate reading.

Data Recording: Record the temperature at which the first drop of liquid appears (T₁).

Record the temperature at which the last solid crystal melts (T₂). The melting point is

reported as the range T₁ - T₂.

Validation: Perform the measurement in triplicate to ensure reproducibility. The results should

agree within 0.5 °C.
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Caption: Workflow for accurate melting point determination.
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Spectroscopic and Analytical Data
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and

purity. While specific experimental spectra for this compound are not widely published, the

expected characteristics can be reliably predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

A singlet for the aldehyde proton (-CHO), typically downfield in the range of δ 9.8-10.1

ppm.

A singlet for the three protons of the methyl group (-CH₃), expected around δ 2.2-2.4 ppm.

Two signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two aromatic

protons. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

¹³C NMR: The carbon spectrum will show 8 distinct signals. Key expected peaks include the

aldehyde carbonyl carbon (~190 ppm), four aromatic carbons (two directly attached to

fluorine showing large C-F coupling constants), and the methyl carbon (~15-20 ppm).

¹⁹F NMR: The fluorine NMR will display two distinct signals for the two non-equivalent

fluorine atoms, with coupling to each other and to nearby protons.

Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-

1715 cm⁻¹. The conjugation with the aromatic ring and the electronic effects of the fluorine

substituents will influence the exact position.

Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while

aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹. The aldehyde C-

H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
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C-F Stretches: Strong absorption bands corresponding to the carbon-fluorine bonds are

expected in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

Molecular Ion (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak would be

observed at an m/z corresponding to the molecular weight (156.13). The isotopic pattern will

be characteristic of a compound containing C, H, F, and O.

Key Fragments: Common fragmentation pathways for benzaldehydes include the loss of the

aldehyde proton ([M-H]⁺) and the loss of the entire formyl group ([M-CHO]⁺), which would

result in a significant peak at m/z 127.

Applications in Drug Discovery and Development
2,4-Difluoro-5-methylbenzaldehyde is not an active pharmaceutical ingredient (API) itself but

rather a high-value intermediate.[1][2] Its utility stems from the predictable and versatile

reactivity of the aldehyde group combined with the advantageous properties imparted by the

fluorinated methyl-substituted phenyl ring.

Key Roles:

Scaffold for Heterocycle Synthesis: The aldehyde group is a perfect electrophilic handle for

condensation reactions with amines, hydrazines, and other nucleophiles to form imines,

hydrazones, and ultimately, a wide array of nitrogen-containing heterocyclic rings (e.g.,

quinolines, pyrimidines), which are prevalent motifs in medicinal chemistry.

Introduction of a Fluorinated Moiety: The 2,4-difluoro-5-methylphenyl group, when

incorporated into a larger molecule, can significantly improve its drug-like properties.[3]

Fluorine substitution is known to:

Block Metabolic Oxidation: Fluorine atoms can block sites on the aromatic ring that are

susceptible to cytochrome P450 oxidation, thereby increasing the metabolic stability and

half-life of a drug candidate.[1]
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Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable

electrostatic interactions (e.g., with backbone amides in a protein active site) and can

modulate the pKa of nearby functional groups, enhancing target binding.

Improve Membrane Permeability: Strategic fluorination can increase the lipophilicity of a

molecule, which can improve its ability to cross cell membranes.

Chemical Transformations Key Intermediates
Improved Drug Properties
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Modulated
Bioavailability

Click to download full resolution via product page

Caption: Role as a versatile intermediate in drug discovery workflows.

Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety.

Hazard Identification: 2,4-Difluoro-5-methylbenzaldehyde is classified as an irritant. It may

cause allergic skin reactions (H317) and serious eye irritation (H319).[6]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any

vapors. Avoid contact with skin, eyes, and clothing.
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Storage: The compound should be stored under an inert atmosphere (e.g., argon or

nitrogen) to prevent oxidation of the aldehyde group. Recommended storage is in a tightly

sealed container in a refrigerator at 2-8°C for short-term storage or at -20°C for long-term

stability.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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